Morpholine-3-carbonitrile hydrochloride
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Overview
Description
Morpholine-3-carbonitrile hydrochloride is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine-3-carbonitrile hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of morpholine with a suitable nitrile compound under acidic conditions to form the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures efficient production with minimal by-products. The final product is purified through crystallization or distillation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Morpholine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine-3-carbonitrile oxides, while reduction can produce morpholine-3-amine derivatives.
Scientific Research Applications
Morpholine-3-carbonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of morpholine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s ability to undergo oxidation and reduction reactions also contributes to its reactivity and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with a similar structure but without the nitrile group.
Morpholine-4-carbonitrile: A related compound with the nitrile group attached to a different position on the morpholine ring.
Morpholine-3-carboxamide: A derivative with a carboxamide group instead of a nitrile group.
Uniqueness
Morpholine-3-carbonitrile hydrochloride is unique due to the specific positioning of the nitrile group on the morpholine ring, which imparts distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H9ClN2O |
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Molecular Weight |
148.59 g/mol |
IUPAC Name |
morpholine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c6-3-5-4-8-2-1-7-5;/h5,7H,1-2,4H2;1H |
InChI Key |
CGSRWJURQUYROX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C#N.Cl |
Origin of Product |
United States |
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